molecular formula C18H16O8 B191930 3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone CAS No. 146132-95-8

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone

Cat. No. B191930
CAS RN: 146132-95-8
M. Wt: 360.3 g/mol
InChI Key: LHNLHJJGLDWGFS-UHFFFAOYSA-N
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Description

3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is a trimethoxyflavone that is the 3’,4’,5’-tri-O-methyl ether of tricetin . It is a methylated flavone from Artemisia frigida .


Synthesis Analysis

A phytochemical investigation of the leaves of Murraya paniculata resulted in a novel compound, 3′,5′-dihydroxy-5,7,4′-trimethoxyflavone, together with 13 known compounds .


Molecular Structure Analysis

The molecular formula of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is C18H16O8 and its molecular weight is 360.31 .


Chemical Reactions Analysis

The IR spectrum (KBr, ν, cm –1) of 3,5,7-Trihydroxy-3’,4’,5’-trimethoxyflavone is 3300, 1635, 1600, 1510, 1365, 1210, 1064 .

Scientific Research Applications

Neuroprotection and Alzheimer’s Disease Treatment

This compound has been found to protect against beta amyloid-induced neurotoxicity, which is a major contributor to Alzheimer’s disease . It achieves this through antioxidative activity and interference with cell signaling . The compound prevents the death of neurons and attenuates the intracellular accumulation of reactive oxygen species following treatment with beta amyloid . It also inhibits the phosphorylation of the signaling proteins SAPK/JNK and ERK 1/2, which belong to the mitogen-activated protein kinase (MAPK) family .

Antioxidant Activity

The compound has been shown to have antioxidant properties . It can prevent the death of astrocytes induced by hydrogen peroxide . This antioxidative activity could be beneficial in various health conditions where oxidative stress plays a role.

Anti-inflammatory Activity

The compound has been reported to have anti-inflammatory properties . This could make it useful in the treatment of various inflammatory conditions.

Inhibition of Lipid Peroxidation

The compound has been found to inhibit lipid peroxidation . This could be beneficial in conditions where lipid peroxidation contributes to disease progression, such as atherosclerosis.

Antifungal Activity

The compound has shown inhibition against most of the human pathogenic fungi . It is also active against Microsporum canis and moderately active against Trichophyton mentagrophytes, which are animal pathogenic fungi . It also showed moderate activity against Fusarium oxysporum var. lycopersici and Fusarium solania var. lycopersici, which are plant pathogenic fungi .

Inhibition of Cell Proliferation and Angiogenesis

The compound has been shown to inhibit cell proliferation and angiogenesis . It also induces apoptosis in breast cancer cells . This suggests potential applications in cancer treatment.

Inhibition of Protein Kinase

The compound has been found to inhibit protein kinase . This could have implications in various diseases where protein kinase activity is implicated.

Inhibition of Cholesterol Biosynthesis

The compound has been reported to reduce cholesterol biosynthesis . This could be beneficial in conditions like hypercholesterolemia and cardiovascular diseases.

properties

IUPAC Name

3,5,7-trihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-4-8(5-13(24-2)18(12)25-3)17-16(22)15(21)14-10(20)6-9(19)7-11(14)26-17/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLHJJGLDWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420502
Record name 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trihydroxy-3',4',5'-trimethoxyflavone

CAS RN

146132-95-8
Record name 3,5,7-Trihydroxy-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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